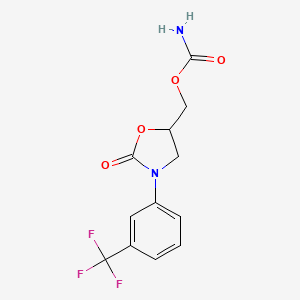
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is a complex organic compound characterized by the presence of a trifluoromethyl group, an oxazolidinone ring, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of m-trifluoromethylphenyl isocyanate with 5-hydroxymethyl-2-oxazolidinone under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The process may include purification steps such as recrystallization or chromatography to achieve the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 5-formyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone or 5-carboxy-3-(m-trifluoromethylphenyl)-2-oxazolidinone.
Reduction: Formation of 5-hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone derivatives with a more saturated ring.
Substitution: Formation of substituted derivatives with various functional groups replacing the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of 5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the oxazolidinone ring can participate in hydrogen bonding and other interactions. The carbamate group can also contribute to the compound’s overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Hydroxymethyl-3-(p-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 5-Hydroxymethyl-3-(o-trifluoromethylphenyl)-2-oxazolidinone carbamate
- 5-Hydroxymethyl-3-(m-difluoromethylphenyl)-2-oxazolidinone carbamate
Uniqueness
5-Hydroxymethyl-3-(m-trifluoromethylphenyl)-2-oxazolidinone carbamate is unique due to the specific positioning of the trifluoromethyl group on the meta position of the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its ortho- and para-substituted counterparts.
Eigenschaften
CAS-Nummer |
29218-20-0 |
|---|---|
Molekularformel |
C12H11F3N2O4 |
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
[2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-5-yl]methyl carbamate |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-2-1-3-8(4-7)17-5-9(21-11(17)19)6-20-10(16)18/h1-4,9H,5-6H2,(H2,16,18) |
InChI-Schlüssel |
JYSSCCVCVRQRKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)N1C2=CC=CC(=C2)C(F)(F)F)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















